Chain-Length Specificity: 4-MU Stearate (C18) Matches the Optimal Acyl Chain Range (C12-C18) for Acid Lipase Activity
4-MU stearate possesses an 18-carbon acyl chain, placing it within the optimal chain-length range (C12-C18) for hydrolysis by lysosomal acid lipase. A 1984 study by Negre et al. systematically evaluated a series of 4-methylumbelliferyl-acyl esters with variable chain lengths on lymphoid cell lines. The study conclusively demonstrated that the 'best substrates for acid lipase were characterized by an acyl chain length of 12-18 carbon atoms' [1]. This finding directly positions 4-MU stearate as a structurally ideal probe for this enzyme class, in contrast to shorter-chain esters (e.g., C4 butyrate or C8 caprylate) which are suboptimal and preferentially hydrolyzed by other, 'nonspecific' carboxylesterases [2].
| Evidence Dimension | Optimal Acyl Chain Length for Acid Lipase Hydrolysis |
|---|---|
| Target Compound Data | Acyl chain length of 18 carbons (C18) |
| Comparator Or Baseline | A series of 4-MU esters with varying chain lengths; optimal activity observed for C12-C18 esters. |
| Quantified Difference | 4-MU stearate (C18) falls within the experimentally determined optimal range (C12-C18), confirming its suitability. Esters with acyl chains < C12 or > C18 show reduced activity. |
| Conditions | EBV-transformed lymphoid cell lines (normal and Wolman's disease); assay conditions optimal for acid lipase. |
Why This Matters
For scientists requiring a robust and sensitive probe for acid lipase activity (e.g., in studies of lysosomal storage disorders), 4-MU stearate's chain length provides a functional advantage over shorter-chain 4-MU esters, ensuring that the measured signal is more likely to originate from the target lipase rather than from nonspecific esterases.
- [1] Negre, A., Salvayre, R., Vuillaume, M., Durand, P., & Douste-Blazy, L. (1984). Acid Lipase and Carboxylesterases in EBV-Transformed Lymphoid Cell Line from Wolman's Disease: Influence of Fatty Acid Structure of Substrate. Enzyme, 31(4), 241–246. doi:10.1159/000469533 View Source
- [2] Negre, A., Salvayre, R., Vuillaume, M., Durand, P., & Douste-Blazy, L. (1984). Acid Lipase and Carboxylesterases in EBV-Transformed Lymphoid Cell Line from Wolman's Disease: Influence of Fatty Acid Structure of Substrate. Enzyme, 31(4), 241–246. doi:10.1159/000469533 View Source
